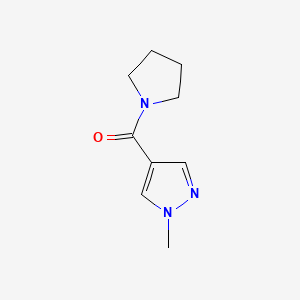![molecular formula C13H13N3O3 B6577806 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207010-08-9](/img/structure/B6577806.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide (NBP) is an organic compound with a variety of applications in the scientific research field. It is a derivative of the family of pyrazole compounds, which are known for their biological activity. NBP has been studied extensively for its ability to act as a catalyst in various reactions and its potential to be used as a drug.
Applications De Recherche Scientifique
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been used as a catalyst for various reactions, such as the synthesis of organic compounds, and as a reagent for the synthesis of heterocycles. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs, and has been studied for its potential to be used as a drug.
Mécanisme D'action
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide is known to act as a catalyst in various reactions. It has been shown to increase the rate of reaction and reduce the amount of energy required for the reaction to occur. It has also been shown to increase the selectivity of the reaction, allowing for the synthesis of compounds with specific properties.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, it can be difficult to purify, and its solubility in water is limited.
Orientations Futures
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide has a wide range of potential applications in the scientific research field. It could be used as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of heterocycles, and as a drug. It could also be used in the development of new pharmaceuticals, such as antimalarial drugs. Additionally, it could be studied further for its potential effects on biochemical and physiological processes, such as its anti-inflammatory and antioxidant effects. Finally, it could be used to develop new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide can be synthesized by a variety of methods, including the direct reaction of 1H-pyrazole-1-carboxylic acid with 2H-1,3-benzodioxole-5-methanol, followed by a series of reductions and acetylations. This method is the most commonly used and has been studied extensively. Other methods have also been developed, such as the reaction of 2H-1,3-benzodioxole-5-methanol with ethyl acetoacetate and the reaction of 1H-pyrazole-1-carboxylic acid with ethyl acetoacetate.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(8-16-5-1-4-15-16)14-7-10-2-3-11-12(6-10)19-9-18-11/h1-6H,7-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUMHQFRRVIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)